AP-III-a4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

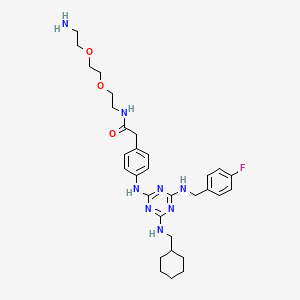

AP-III-a4, también conocido como ENOblock, es un inhibidor de molécula pequeña de la enzima enolasa. Es el primer inhibidor análogo no sustrato de la enolasa con un valor de IC50 de 0,576 micromolar. La enolasa es una enzima crucial en la vía glucolítica, y su inhibición tiene implicaciones significativas para el metabolismo celular y el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

AP-III-a4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: this compound inhibe la enolasa, que participa en el metabolismo de las células cancerosas.

Investigación de la diabetes: This compound se ha estudiado por su potencial para regular el metabolismo de la glucosa y mejorar la sensibilidad a la insulina, lo que lo convierte en un candidato prometedor para el tratamiento de la diabetes.

Enfermedades neurodegenerativas: La enolasa también está implicada en enfermedades neurodegenerativas, y la inhibición de la enolasa por this compound puede tener un potencial terapéutico en enfermedades como la enfermedad de Alzheimer.

Trastornos metabólicos: La capacidad de this compound para modular la glucólisis y otras vías metabólicas lo convierte en una herramienta valiosa para estudiar trastornos metabólicos.

Mecanismo De Acción

AP-III-a4 ejerce sus efectos uniéndose directamente a la enolasa e inhibiendo su actividad. Esta inhibición interrumpe la vía glucolítica, lo que lleva a una reducción de la producción de energía en las células. El compuesto también afecta otros procesos celulares al regular a la baja la expresión de proteínas como AKT y Bcl-xL, que están involucradas en la supervivencia y proliferación celular . Los objetivos moleculares y las vías involucradas incluyen las enzimas glucolíticas y las vías de señalización relacionadas con el metabolismo y la supervivencia celular .

Análisis Bioquímico

Biochemical Properties

AP-III-a4 directly binds to enolase and inhibits its activity . It has an IC50 value of 0.576 μM . In HCT116 cells, this compound has been shown to induce cell death under hypoxic conditions and inhibit cancer cell migration and invasion by downregulating AKT and Bcl-xL expression .

Cellular Effects

This compound has been shown to induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells . In HCT116 cells, it induces cell death under hypoxic conditions and inhibits cancer cell migration and invasion .

Molecular Mechanism

The molecular mechanism of this compound involves direct binding to enolase and inhibition of its activity . This leads to a decrease in the expression of AKT and Bcl-xL, which are negative regulators of apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been shown to induce cell death in HCT116 cells under hypoxic conditions within 24 hours of treatment .

Dosage Effects in Animal Models

In a HCT116-xenotransplanted zebrafish tumor xenograft model, this compound at a dosage of 10 μM was shown to inhibit cancer cell migration and invasion .

Metabolic Pathways

This compound is involved in the glycolytic pathway, where it inhibits the activity of enolase . This leads to a decrease in the expression of PEPCK, a key enzyme in gluconeogenesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AP-III-a4 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclización, seguidas de modificaciones de grupos funcionales para lograr el producto final. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y la rentabilidad, con medidas estrictas de control de calidad para garantizar la consistencia y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

AP-III-a4 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound a sus formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares

POMHEX: Otro inhibidor de la enolasa con actividad anticancerígena.

Hex: Un compuesto que se une a la enolasa e inhibe su actividad.

Ácido D-(-)-3-fosfoglicérico disódico: Un inhibidor de la enolasa utilizado en estudios metabólicos.

Ácido rosmarínico: Un compuesto natural con actividad inhibitoria de la enolasa.

Unicidad de AP-III-a4

This compound es único en su capacidad para inhibir la enolasa sin ser un análogo de sustrato. Esta propiedad le permite interrumpir eficazmente la vía glucolítica y ejercer sus efectos anticancerígenos y metabólicos. Su alta especificidad y potencia lo convierten en una herramienta valiosa para la investigación y posibles aplicaciones terapéuticas .

Propiedades

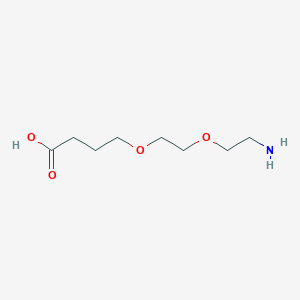

IUPAC Name |

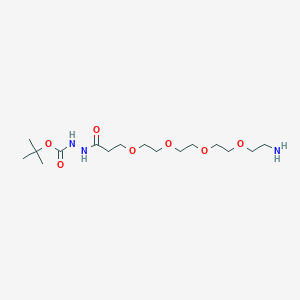

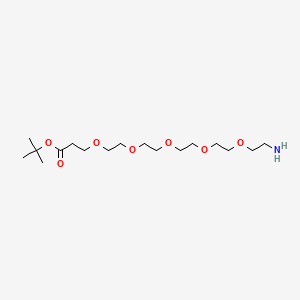

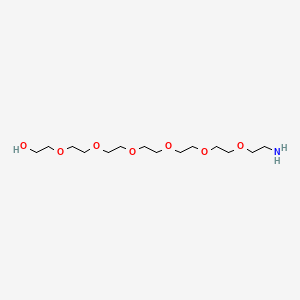

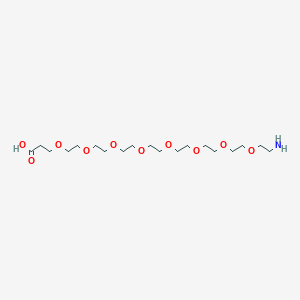

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43FN8O3/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVYITHKOHMLHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

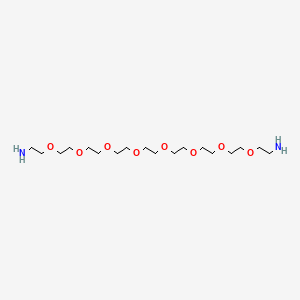

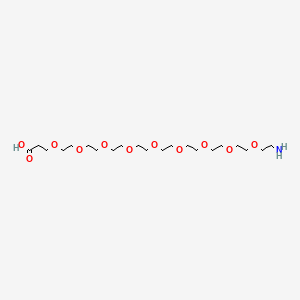

Canonical SMILES |

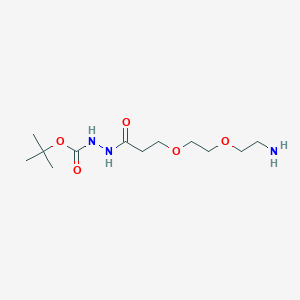

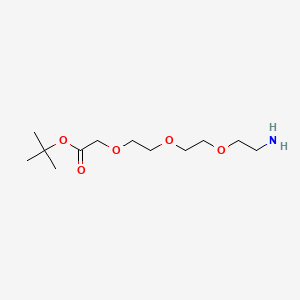

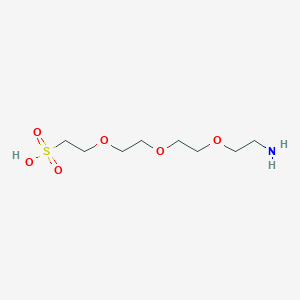

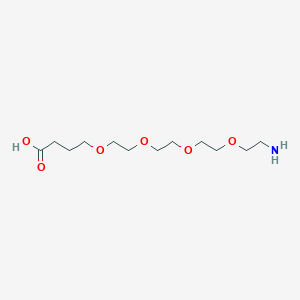

C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43FN8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is AP-III-a4 and how does it interact with ENO1?

A1: this compound is a small molecule inhibitor of α-enolase (ENO1) enzymatic activity. While its precise mechanism of action requires further investigation, it likely binds to the active site of ENO1, hindering its ability to catalyze the conversion of 2-phosphoglycerate to phosphoenolpyruvate in the glycolytic pathway. This inhibition was shown to have downstream effects on the PI3K/AKT pathway, a crucial signaling cascade involved in cell growth and survival. []

Q2: The research mentions that B7-H3 regulates ENO1 activity. How does inhibiting ENO1 with this compound impact the effects of B7-H3 in lung cancer cells?

A2: The study by [] demonstrated that B7-H3, a protein often overexpressed in lung cancer, can promote cancer cell proliferation and migration partly by enhancing ENO1 activity. When researchers applied this compound to block ENO1 activity, the effects of B7-H3 on both PI3K/AKT pathway activation and lung cancer cell proliferation and migration were significantly diminished. This suggests that ENO1 activity is a key mediator of B7-H3's oncogenic effects in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.